molecular formula C7H10FI B15301202 1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane

1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B15301202
M. Wt: 240.06 g/mol
InChI Key: OGJYTHRVLNLESJ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane is a bicyclopentane derivative featuring a 3-iodo substituent and a 2-fluoroethyl group on the bridgehead positions. Bicyclo[1.1.1]pentane (BCP) scaffolds are increasingly used in medicinal chemistry as bioisosteres for aromatic rings, internal alkynes, or tert-butyl groups due to their three-dimensionality and improved physicochemical properties, such as enhanced solubility and metabolic stability . The iodine atom at the 3-position enables further functionalization via nucleophilic substitution or cross-coupling reactions, while the 2-fluoroethyl group introduces fluorinated characteristics, such as increased lipophilicity and metabolic resistance .

Synthetic routes to BCP derivatives often involve radical ring-opening of tricyclo[1.1.1.0¹,³]pentane (propellane) using triethylborane as an initiator, followed by halogenation or functionalization steps . For example, 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid (1b) is synthesized via hydrolysis of its methyl ester precursor, as demonstrated by Pitchai et al. . Subsequent coupling reactions with amines or alcohols yield carboxamides or esters, such as indolin-1-yl(3-iodobicyclo[1.1.1]pentan-1-yl)methanone (2p) and tert-butyl 4-(3-iodobicyclo[1.1.1]pentane-1-carbonyl)piperazine-1-carboxylate (2q), with yields ranging from 67% to 86% .

Properties

Molecular Formula

C7H10FI

Molecular Weight

240.06 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane

InChI

InChI=1S/C7H10FI/c8-2-1-6-3-7(9,4-6)5-6/h1-5H2

InChI Key

OGJYTHRVLNLESJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)CCF

Origin of Product

United States

Chemical Reactions Analysis

Core Formation

The bicyclo[1.1.1]pentane (BCP) core is typically synthesized via:

  • Photochemical addition : Propellane reacts with diacetyl under UV light to form the BCP diketone, followed by haloform reaction to yield the diacid .

  • Radical reactions : Propellane reacts with alkyl iodides under light, producing BCP iodides in scalable flow processes .

MethodKey ReagentsYieldReference
Photochemical additionPropellane, diacetyl, UV light1 kg scale
Radical alkylationAlkyl iodide, propellane, lightGram to kilogram scale

Iodination

Substitution at the bridgehead position (C3) can occur via:

  • Radical iodination : Propellane reacts with alkyl iodides (e.g., methyl iodide) under light to form BCP iodides .

  • Halogen exchange : Substitution of bromine with iodine using NaI in a polar solvent (e.g., DMSO) .

Substitution at C3

The iodine atom at C3 enables further functionalization:

  • Nucleophilic aromatic substitution : Reaction with amines or alkoxides to form C3-substituted derivatives .

  • Cross-coupling : Palladium-catalyzed coupling (e.g., Heck, Buchwald–Hartwig) for alkylation/arylation .

Fluoroethyl Group Reactivity

The fluoroethyl group may participate in:

  • Hydrogenation : Reduction of C–F bonds under catalytic conditions .

  • Alkylation : SN2 reactions at the β-carbon (e.g., with alkyl halides) .

NMR Spectroscopy

For 3-iodobicyclo[1.1.1]pentane (similar to the target compound):

  • 1H NMR : δ 2.22 (6H, s, bridgehead CH2 groups), 1.56 (6H, s, bridgehead CH2 groups) .

  • 13C NMR : δ 86.7 (C1), 56.4 (C3), 34.8 (bridgehead CH2) .

For fluoroethyl-substituted BCPs :

  • 19F NMR : δ −150.3 (s, CF group) .

Challenges and Limitations

  • Strain-induced instability : The BCP framework’s strain may accelerate degradation under harsh conditions .

  • Regioselectivity : Substitution at C3 vs. other positions requires precise control (e.g., steric guidance) .

  • Fluoroethyl group reactivity : Potential for side reactions (e.g., elimination) during functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity of BCP derivatives is highly dependent on substituents. For instance:

  • 3-Iodobicyclo[1.1.1]pentane derivatives exhibit high reactivity in nucleophilic substitutions. Adcock and Gakh (1992) demonstrated that 1,3-diiodo-BCP undergoes substitution with nitrogen bases (e.g., piperidine) and organometallic reagents, whereas trifluoromethyl-substituted BCPs are inert under similar conditions .
  • Fluorinated derivatives , such as methyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate, show reduced electrophilicity due to the electron-withdrawing nature of fluorine. These compounds are synthesized via rhodium-catalyzed hydropyridylation or carbene insertion, with yields of 36–47% .
  • Brominated analogs , like 1-(bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane (CAS: 2402831-33-6), are less reactive than iodo derivatives but offer stability in storage and handling .

Data Table: Key Comparisons of BCP Derivatives

Compound Substituents Molecular Weight Key Properties Synthetic Yield Reference
1-(2-Fluoroethyl)-3-iodo-BCP 2-Fluoroethyl, Iodo ~300.1 g/mol High lipophilicity, moderate metabolic stability N/A
3-Iodo-BCP-carboxamide (2q) Iodo, Piperazine 351.02 g/mol 85% yield, stable in DCM/HATU coupling 85%
Methyl 2,2-difluoro-3-phenyl-BCP Difluoro, Phenyl 262.2 g/mol 47% yield, 75% ee, improved stereochemical control 47%
1-(Bromomethyl)-2,2-difluoro-BCP Bromomethyl, Difluoro, Phenyl 273.1 g/mol High stability, used in linker chemistry Discontinued
BCP-γ-secretase inhibitor (3) BCP core ~450 g/mol 4-fold higher AUC vs. phenyl analog, solubility 4.5× improved N/A

Q & A

Q. What are the key synthetic routes for 1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane, and how do reaction conditions influence yield?

The synthesis typically involves radical ring-opening of tricyclo[1.1.1.0¹,³]pentane precursors using triethylborane as an initiator, followed by functionalization with iodine and fluorinated groups . A common intermediate is 1-azido-3-iodobicyclo[1.1.1]pentane, which can be reduced to bicyclo[1.1.1]pentan-1-amine derivatives via Staudinger or catalytic hydrogenation methods . Optimizing stoichiometry (e.g., iodine azide addition to [1.1.1]propellane) and low-temperature conditions (<0°C) improves regioselectivity and minimizes side reactions . Yield variations (50–85%) depend on solvent polarity and halogen source purity .

Q. How does the bicyclo[1.1.1]pentane scaffold influence the compound’s physicochemical properties?

The bicyclo[1.1.1]pentane core introduces high rigidity and strain energy (~70 kcal/mol), reducing conformational flexibility and enhancing metabolic stability compared to linear or aromatic analogs . The 3D structure improves passive permeability in drug candidates by minimizing planar surface area, as shown in pharmacokinetic studies where bicyclo derivatives exhibited 2–3× higher bioavailability than benzene-based analogs . Computational models (e.g., DFT) correlate strain energy with enhanced reactivity in nucleophilic substitutions .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : 19F^{19}\text{F} and 13C^{13}\text{C} NMR distinguish fluorinated and iodinated positions; deshielded bridgehead carbons appear at δ 95–110 ppm .
  • X-ray crystallography : Confirms bridgehead substitution patterns (e.g., C–I bond length: 2.15–2.20 Å) .
  • HRMS : Molecular ion peaks at m/z 316.2 (C13_{13}H14_{14}FI) with isotopic patterns confirming iodine .
  • HPLC : Purity ≥95% using C18 columns (acetonitrile/water gradients) .

Advanced Research Questions

Q. How does the electron-withdrawing fluoroethyl group modulate reactivity in cross-coupling reactions?

The 2-fluoroethyl group enhances electrophilicity at the iodinated bridgehead, enabling Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, 80°C) . However, steric hindrance from the bicyclic framework limits coupling efficiency with bulky partners (e.g., 2-naphthylboronic acid yields <30% vs. 75% for phenylboronic acid) . Contrastingly, Sonogashira reactions with terminal alkynes require CuI co-catalysis to achieve >60% yield, as the rigid scaffold resists π-orbital alignment .

Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo studies?

In vitro microsomal assays often overestimate stability due to the compound’s low solubility (logP ~2.8), leading to precipitation and reduced CYP450 exposure . In vivo studies in rodents show improved half-life (t1/2_{1/2} = 4.2 h) when formulated with cyclodextrin-based solubilizers. Discrepancies are addressed by:

  • Adjusting assay media with 1% DMSO to maintain solubility .
  • Using LC-MS/MS to quantify active metabolites (e.g., deiodinated derivatives) .

Q. How can this compound act as a bioisostere in drug design?

The compound replaces tert-butyl or para-substituted phenyl groups to reduce lipophilicity (ΔlogP = −1.2) while maintaining target binding. For example, in IDO1 inhibitors, substituting a phenyl ring with bicyclo[1.1.1]pentane improved IC50_{50} by 10× (2.1 nM vs. 22 nM) and reduced hERG toxicity . Docking studies show the fluorine atom forms halogen bonds with His364 in the IDO1 active site, enhancing affinity .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

Key issues include:

  • Exothermic ring-opening reactions : Controlled addition of [1.1.1]propellane precursors at −78°C prevents runaway reactions .
  • Iodine volatility : Use of sealed reactors and excess NaI stabilizes intermediates .
  • Purification : Flash chromatography (hexane/EtOAc) followed by recrystallization (CH2_2Cl2_2/pentane) achieves >99% purity for in vivo testing .

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